sodium hexacyanoferrate(III)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

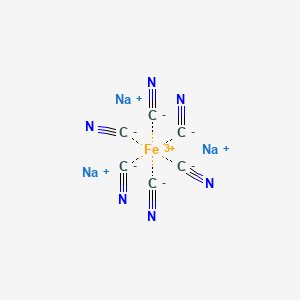

Sodium hexacyanoferrate(III) is an inorganic compound with the formula Na₃[Fe(CN)₆]. It is a coordination complex consisting of a ferric ion (Fe³⁺) surrounded by six cyanide ligands. This compound is known for its bright red color and is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hexacyanoferrate(III) can be synthesized through the reaction of sodium cyanide with ferric chloride. The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows: [ 6NaCN + FeCl₃ → Na₃[Fe(CN)₆] + 3NaCl ]

Industrial Production Methods: Industrial production of sodium hexacyanoferrate(III) often involves the co-precipitation method, where sodium cyanide and ferric chloride are mixed in large reactors. The resulting product is then filtered, washed, and dried to obtain the pure compound .

Types of Reactions:

Oxidation: Sodium hexacyanoferrate(III) can undergo oxidation reactions, where it acts as an oxidizing agent. For example, it can oxidize ascorbic acid to dehydroascorbic acid.

Reduction: It can be reduced to sodium hexacyanoferrate(II) in the presence of reducing agents like sodium tetrahydroborate.

Substitution: The cyanide ligands in sodium hexacyanoferrate(III) can be substituted by other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Ascorbic acid in an aqueous medium.

Reduction: Sodium tetrahydroborate in a buffered aqueous solution.

Substitution: Various ligands in an aqueous or organic solvent.

Major Products Formed:

Oxidation: Dehydroascorbic acid.

Reduction: Sodium hexacyanoferrate(II).

Substitution: Complexes with substituted ligands

Scientific Research Applications

Sodium hexacyanoferrate(III) has a wide range of applications in scientific research:

Chemistry: Used as a redox indicator and in electrochemical studies.

Biology: Employed in the study of enzyme kinetics and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as an antidote for certain types of poisoning.

Industry: Utilized in the production of pigments, electroplating, and as a stabilizer in various chemical processes .

Mechanism of Action

The mechanism by which sodium hexacyanoferrate(III) exerts its effects is primarily through its ability to act as an oxidizing or reducing agent. The ferric ion (Fe³⁺) in the complex can accept or donate electrons, facilitating various redox reactions. This property makes it useful in applications such as redox titrations and electrochemical sensors. The cyanide ligands also play a role in stabilizing the ferric ion and facilitating ligand exchange reactions .

Comparison with Similar Compounds

Potassium hexacyanoferrate(III): Similar in structure but contains potassium ions instead of sodium ions.

Sodium hexacyanoferrate(II): The reduced form of sodium hexacyanoferrate(III), containing ferrous ions (Fe²⁺) instead of ferric ions.

Prussian blue (Ferric ferrocyanide): A complex compound with a similar cyanide coordination but different metal centers.

Uniqueness: Sodium hexacyanoferrate(III) is unique due to its specific redox properties and the stability provided by the sodium ions. This makes it particularly useful in applications requiring precise redox control and stability under various conditions .

Biological Activity

Sodium hexacyanoferrate(III), commonly known as ferricyanide, is a coordination compound with significant biological and chemical properties. This article explores its biological activity through various studies, including enzyme interactions, redox reactions, and potential applications in medicine and agriculture.

Sodium hexacyanoferrate(III) acts primarily as an oxidizing agent , facilitating numerous redox reactions. The ferric ion (Fe³⁺) can accept electrons, which is crucial in biochemical processes. The compound's structure allows it to participate in electron transfer reactions, making it valuable in both laboratory and industrial applications.

Key Reactions:

- Oxidation of Ascorbic Acid: Sodium hexacyanoferrate(III) can oxidize ascorbic acid to dehydroascorbic acid, demonstrating its role as an oxidizing agent in biological systems .

- Enzyme Interactions: It has been shown to interact with various enzymes, particularly in studies involving NADH-hexacyanoferrate(III) reductase, which plays a role in electron transfer mechanisms .

NADH-Hexacyanoferrate(III) Reductase

Research has identified an enzyme that utilizes sodium hexacyanoferrate(III) as an electron acceptor. This enzyme was purified from spinach leaves and characterized extensively:

- Molecular Weight: The enzyme has a native size of approximately 160 kDa, indicating it is a tetramer composed of 45 kDa subunits.

- Specificity: It shows a preference for NADH over NADPH as an electron donor and is highly specific for hexacyanoferrate(III), reducing other acceptors at significantly lower rates .

Kinetic Studies

A study on the kinetics of redox reactions involving sodium hexacyanoferrate(III) demonstrated that the reaction rates are influenced by the presence of surfactants like sodium dodecyl sulfate (SDS). The electrostatic interactions between the micelles and the hexacyanoferrate ions were shown to enhance reaction rates significantly .

Reduction Reactions

Another investigation focused on the reduction of ferricyanide (III) ions catalyzed by gold nanoparticles (Au-NPs). The presence of sodium thiosulfate accelerated the reduction process under light irradiation, highlighting the compound's potential in photochemical applications .

Biological Applications

Sodium hexacyanoferrate(III) has potential applications across various fields:

- Medicine: It is being explored for use in drug delivery systems and as an antidote for cyanide poisoning due to its ability to form stable complexes with cyanide ions.

- Agriculture: Studies have indicated that sodium hexacyanoferrate(III) can be used as a feed additive. In vivo studies showed it is non-irritant and does not sensitize skin or eyes . Furthermore, metabolic studies revealed that it dissociates into less harmful products when administered to livestock .

Data Table: Summary of Biological Activities

| Activity | Details |

|---|---|

| Oxidation Reactions | Oxidizes ascorbic acid; acts as an electron acceptor in enzymatic reactions. |

| Enzyme Interaction | NADH-hexacyanoferrate(III) reductase shows specificity for NADH. |

| Kinetic Behavior | Reaction rates enhanced by surfactants; influenced by micellar properties. |

| Medical Use | Potential antidote for cyanide; used in drug delivery systems. |

| Animal Feed Additive | Non-irritant; dissociates into safe metabolites in livestock. |

Properties

Molecular Formula |

C6FeN6Na3 |

|---|---|

Molecular Weight |

280.92 g/mol |

IUPAC Name |

trisodium;iron(3+);hexacyanide |

InChI |

InChI=1S/6CN.Fe.3Na/c6*1-2;;;;/q6*-1;+3;3*+1 |

InChI Key |

DCXPBOFGQPCWJY-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Fe+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.